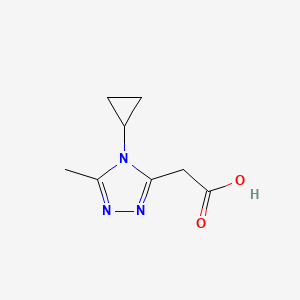2-(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-YL)acetic acid
CAS No.:
Cat. No.: VC17792574
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 2-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C8H11N3O2/c1-5-9-10-7(4-8(12)13)11(5)6-2-3-6/h6H,2-4H2,1H3,(H,12,13) |
| Standard InChI Key | LLMXRUYBGLPGJX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N1C2CC2)CC(=O)O |
Introduction
Chemical Identity and Structural Analysis
The core structure of 2-(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)acetic acid consists of a 1,2,4-triazole ring substituted with a cyclopropyl group at position 4, a methyl group at position 5, and an acetic acid moiety at position 3. Key molecular details include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂ (theoretical) |
| Molecular Weight | 181.20 g/mol (calculated) |
| IUPAC Name | 2-(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)acetic acid |
| SMILES | C1CC1C2=NNC(=N2C)CC(=O)O |
| Topological Polar Surface Area (TPSA) | 78.7 Ų (estimated) |
Notably, structural analogs such as 2-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (C₈H₁₁N₃O₂S) demonstrate similar backbone configurations but incorporate a sulfur bridge between the triazole and acetic acid groups . The absence of this sulfur atom in the target compound likely influences its electronic properties and solubility profile.
Synthesis and Process Optimization
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazine derivatives. For example, lesinurad sodium—a URAT1 inhibitor with a related triazole structure—is synthesized via bromination of intermediates using N-bromosuccinimide (NBS) in dichloromethane . A plausible route for 2-(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)acetic acid could involve:
-
Cyclopropane Introduction: Reacting cyclopropylamine with a carbonyl precursor to form the cyclopropyl-substituted triazole core.
-
Methylation: Introducing a methyl group at position 5 via alkylation or nucleophilic substitution.
-
Acetic Acid Coupling: Attaching the acetic acid moiety through esterification followed by hydrolysis.
Process optimization strategies for similar compounds emphasize temperature control (e.g., 0 °C for bromination steps ) and the use of catalysts like carbonyldiimidazole to enhance reaction efficiency .
Physicochemical and Crystallographic Properties
While crystallographic data for the exact compound are unavailable, related structures provide insights:
-
Bond Lengths and Angles: In analogs like methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, triazole ring bond lengths range from 1.30–1.38 Å, with angles consistent with aromatic heterocycles .
-
Crystal System: Triclinic systems (space group P1̄) are common, with unit cell parameters such as a = 11.5820 Å, b = 12.0492 Å, and c = 14.3048 Å observed in brominated triazole derivatives .
Theoretical calculations for the target compound predict a logP value of ~1.03 (similar to C₈H₁₁N₃O₂S analogs ), suggesting moderate lipophilicity. Its TPSA of ~78.7 Ų indicates potential membrane permeability, a critical factor in drug design.
Pharmacological Relevance and Applications
Though direct studies on 2-(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)acetic acid are lacking, structurally related compounds exhibit significant biological activity:
-
Uricosuric Effects: Lesinurad sodium, a triazole-thioacetic acid derivative, inhibits URAT1 to lower serum uric acid levels in gout patients . The target compound’s acetic acid group may similarly interact with renal transporters.
-
Antimicrobial Potential: Triazole derivatives are known for antimicrobial properties due to their ability to disrupt microbial cell wall synthesis .
Industrial and Regulatory Considerations
Process scalability and polymorphism are critical for pharmaceutical applications. Patent WO2012092395A2 highlights the importance of crystalline polymorph screening for triazole derivatives to ensure stability and bioavailability . For industrial production, solvent selection (e.g., dichloromethane ) and purification techniques (e.g., sodium sulfite washes ) are optimized to achieve high yields (>90% in some intermediates ).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume